{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds .
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-1H-pyrazole: A precursor in the synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methylpropyl)amine.
2-methylpropylamine: Another precursor used in the synthesis.
Pyrazole derivatives: A broad class of compounds with similar structural features and reactivity.
Uniqueness
This compound stands out due to its unique combination of a fluoroethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H18FN3 |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H18FN3/c1-9(2)5-12-6-10-7-13-14(8-10)4-3-11/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
KSUOTPLVAFJZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CN(N=C1)CCF |
Origin of Product |
United States |
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